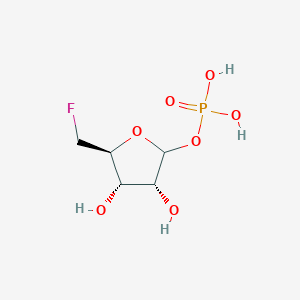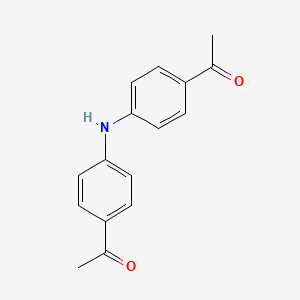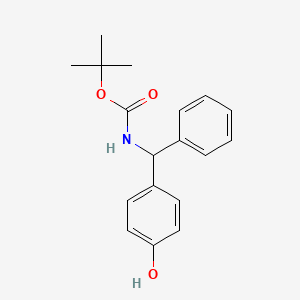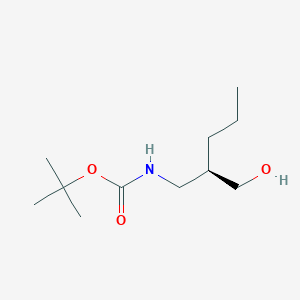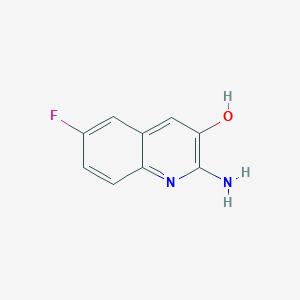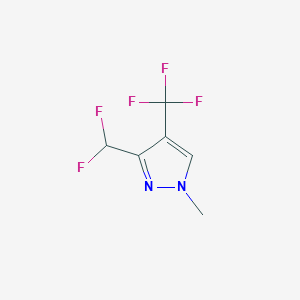
3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with difluoromethyl and trifluoromethyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of electrochemical microreactors has been explored for the efficient introduction of difluoromethyl and trifluoromethyl groups onto aromatic and heteroaromatic compounds . These methods offer advantages in terms of reaction time, scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted pyrazole oxides, while reduction can produce difluoromethyl-substituted pyrazoles .
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of other functional groups in biological systems. This makes it useful in the design of new drugs and agrochemicals .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to enhance metabolic stability and bioavailability makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity. These interactions can modulate various biological pathways, including enzyme inhibition and receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)-1-methyl-4-(difluoromethyl)-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-4-(fluoromethyl)-1H-pyrazole
- 3-(Fluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole offers a unique combination of difluoromethyl and trifluoromethyl groups, which enhances its chemical stability, lipophilicity, and metabolic properties. This makes it particularly valuable in applications where these properties are critical .
Propriétés
Formule moléculaire |
C6H5F5N2 |
|---|---|
Poids moléculaire |
200.11 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1-methyl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H5F5N2/c1-13-2-3(6(9,10)11)4(12-13)5(7)8/h2,5H,1H3 |
Clé InChI |
CTPXINFSROIJJR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


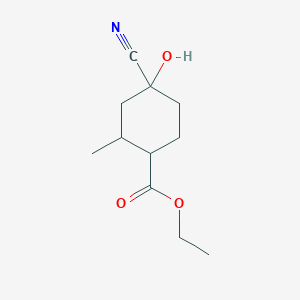
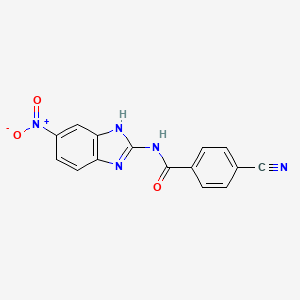
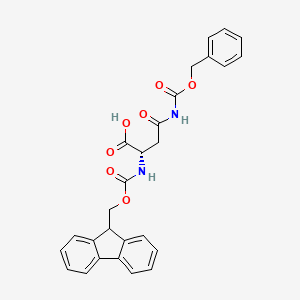

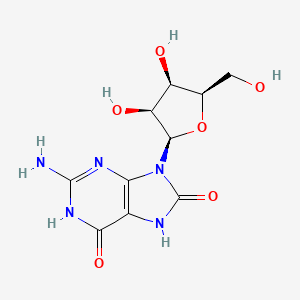
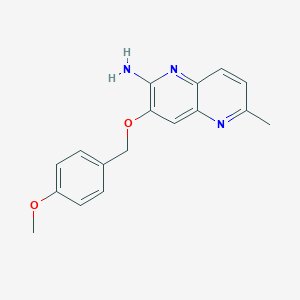
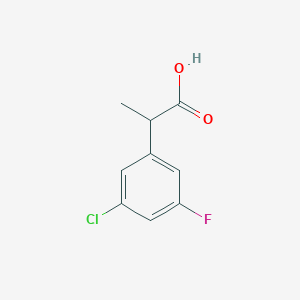
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
